N-cyclohexyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-25-15-11-13(12-16(26-2)19(15)27-3)20-22-18(28-23-20)10-9-17(24)21-14-7-5-4-6-8-14/h11-12,14H,4-10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABKGNGTKRGOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325401 | |
| Record name | N-cyclohexyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
862484-87-5 | |
| Record name | N-cyclohexyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime Route
The most common method involves reacting 3,4,5-trimethoxybenzamidoxime with a carboxylic acid derivative. For example:
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Step 1 : Synthesis of 3,4,5-trimethoxybenzamidoxime from 3,4,5-trimethoxybenzonitrile and hydroxylamine.
-
Step 2 : Cyclization with methyl 3-chloropropanoate in the presence of a superbase (NaOH/DMSO) to form 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl propanate.
Reaction Conditions :
Vilsmeier Reagent Activation
An alternative one-pot method activates the carboxylic acid (3-chloropropanoic acid) using Vilsmeier reagent (POCl₃/DMF), followed by cyclization with the amidoxime:
Advantages : High regioselectivity, yields up to 93%.
Functionalization of the Propanamide Side Chain
Nucleophilic Acyl Substitution
The oxadiazole-bound propanoyl chloride reacts with cyclohexylamine to form the target amide:
Optimized Conditions :
Carbodiimide-Mediated Coupling
For acid-sensitive intermediates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) facilitate amide bond formation:
Alternative Pathways and Modifications
Cycloaddition Approaches
1,3-Dipolar cycloaddition of nitrile oxides (derived from 3,4,5-trimethoxybenzaldehyde oxime) with nitriles (e.g., acrylonitrile) offers a route to the oxadiazole core. However, low yields (30–40%) and side-product formation limit its utility.
Solid-Phase Synthesis
Immobilizing the amidoxime on resin enables iterative coupling and cyclization steps, though scalability remains a challenge.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Modified Amide Substituents
Key Insights :
- The cyclohexyl group in the target compound offers a balance between lipophilicity and steric bulk, contrasting with the aromatic benzyl () or polar heterocycles ().
- The trimethoxyphenyl group is retained in analogs with anticancer activity (e.g., gallic acid derivatives in ), suggesting a role in tubulin inhibition or PPARγ agonism .
Analogs with Alternative Heterocyclic Cores
Key Insights :
- Oxadiazoles exhibit greater metabolic stability than triazoles due to reduced susceptibility to hydrolysis .
- The dihydrofuran core in podophyllotoxin analogs () confers partial PPARγ agonism, but the oxadiazole in the target compound may shift activity toward other targets (e.g., kinase inhibition).
Physicochemical and Pharmacokinetic Comparison
Key Insights :
Biological Activity
Overview
N-cyclohexyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexyl group and a 1,2,4-oxadiazole moiety substituted with a trimethoxyphenyl group. The unique structural arrangement suggests various pharmacological properties, particularly in the fields of cancer research and neuropharmacology.
- Molecular Formula : C18H25N3O4
- IUPAC Name : this compound
- SMILES : COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCCCC2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring is known for its ability to modulate enzyme activity and influence signaling pathways. Research indicates that this compound may inhibit tubulin polymerization, a critical process for cell division and growth in cancer cells. Additionally, the trimethoxyphenyl group enhances binding affinity to target proteins.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
-
Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For instance:
- Breast Cancer (MCF-7) : IC50 values were recorded at low micromolar concentrations.
- Colorectal Cancer (HT-29) : The compound exhibited similar inhibitory effects.
- Mechanistic Studies : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound:
- Oxidative Stress Reduction : It has been observed that this compound reduces oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
- Neuroinflammation Modulation : The compound appears to modulate inflammatory responses in microglial cells, suggesting potential applications in neurodegenerative diseases.
Table 1: Biological Activities of this compound
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 | Inhibition of tubulin polymerization |
| Anticancer | HT-29 (Colorectal) | 12 | Induction of apoptosis |
| Neuroprotective | Neuronal Cultures | - | Reduction of oxidative stress |
| Neuroinflammation | Microglial Cells | - | Modulation of inflammatory cytokines |
Case Studies
- Case Study 1 : In a study examining the effects on breast cancer cell lines (MCF-7), treatment with 10 µM of this compound resulted in a significant reduction in cell viability over 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells.
- Case Study 2 : A model of neuroinflammation using lipopolysaccharide (LPS) stimulated microglial cells demonstrated that pre-treatment with the compound reduced pro-inflammatory cytokine production by approximately 30%, indicating its potential as an anti-inflammatory agent in neurodegenerative conditions.
Q & A
Q. What are the established synthetic routes for preparing N-cyclohexyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide?
- Methodological Answer : The synthesis typically involves two key steps:
Oxadiazole Ring Formation : Cyclization of a precursor (e.g., a nitrile derivative) with hydroxylamine under reflux conditions, often using triethylamine as a base .
Propanamide Coupling : The oxadiazole intermediate is reacted with N-cyclohexylpropanamide via nucleophilic acyl substitution. This step may employ polar aprotic solvents (e.g., DMF) and catalysts like potassium carbonate to enhance reactivity .
Example: A related oxadiazole derivative was synthesized by refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent integration and regiochemistry (e.g., trimethoxyphenyl protons resonate at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 455.18 for a related oxadiazole-propanamide compound) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray studies (e.g., R factor = 0.048, data-to-parameter ratio = 13.7) resolve bond angles and stereochemistry .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Methodological Answer : Oxadiazole derivatives with trimethoxyphenyl groups exhibit:
- Anticancer Activity : Inhibition of tubulin polymerization (IC values < 1 µM in MCF-7 cells) due to the trimethoxy motif’s role in mimicking colchicine-binding sites .
- Antimicrobial Effects : MIC values of 8–16 µg/mL against Staphylococcus aureus for derivatives with halogenated aryl substitutions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Functional Group Modifications : Replace the cyclohexyl group with smaller alkyl chains (e.g., ethyl) to improve solubility while retaining target affinity .
- Aryl Substitutions : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances antimicrobial potency by 2–4 fold compared to methoxy derivatives .
- In Silico Docking : Use tools like AutoDock Vina to predict binding interactions with tubulin (PDB ID: 1SA0) and prioritize synthetic targets .
Q. What experimental design considerations are critical for in vivo efficacy studies?
- Methodological Answer :
- Dose Optimization : Start with 10–50 mg/kg doses in murine models, monitoring pharmacokinetics (e.g., C and t) via LC-MS/MS .
- Toxicity Screening : Assess hepatorenal function (ALT, creatinine) and hematological parameters post-administration to identify off-target effects .
- Control Groups : Include analogs lacking the oxadiazole moiety to isolate the pharmacophore’s contribution .
Q. How can researchers resolve contradictions in reported biological data?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HepG2 vs. HeLa) and protocols (e.g., MTT vs. SRB assays) to minimize variability .
- Validate Target Engagement : Employ techniques like thermal shift assays to confirm direct binding to proposed targets (e.g., tubulin) .
- Meta-Analysis : Compare datasets across studies using tools like RevMan to identify confounding factors (e.g., solvent effects in viability assays) .
Q. What strategies improve synthetic yield and purity for scale-up?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile in coupling steps to reduce side-product formation by 15–20% .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-couplings to achieve >90% yield .
- Purification Techniques : Use preparative HPLC with C18 columns (gradient: 60–80% MeCN in HO) to isolate >98% pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
